molecular formula C9H13ClN2 B1371262 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride CAS No. 303801-64-1

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride

Cat. No. B1371262
M. Wt: 184.66 g/mol
InChI Key: WWLKRYTUCGXZDL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is a chemical compound with the CAS Number 303801-64-1 . It has a linear formula of C9H13ClN2 . The compound is a yellow solid and has a molecular weight of 184.67 .


Molecular Structure Analysis

The InChI code for 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is 1S/C9H12N2.ClH/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,10H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is a yellow solid . It has a molecular weight of 184.67 and a linear formula of C9H13ClN2 . The compound should be stored at a temperature of 0-5°C .

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

  • 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride derivatives have demonstrated antimicrobial and anti-inflammatory activities. A study synthesized novel substituted 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-ones and assessed their efficacy in antimicrobial and anti-inflammatory domains (Kumar, Fernandes, & Kumar, 2014).

Antioxidant Activity

  • Quinolin-5-ylamine derivatives, synthesized through the reaction of quinolin-5-ylamine with different aldehydes and ketones, showed antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) method was used for screening, with one compound exhibiting significant radical scavenging activity (Mallesha, Kendagannaswamy, & Mohana, 2013).

Anticancer Potential

  • A new anilino-3H-pyrrolo[3,2-f]quinoline derivative displayed high antiproliferative activity by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II. It also blocked the cell cycle in the G(2)/M phase, suggesting a potential as an anti-cancer agent (Via, Gia, Gasparotto, & Ferlin, 2008).

Reactivity and Compound Synthesis

  • The reactivity of certain quinolin-2(1H)-one derivatives towards different reagents has been extensively studied. This research has led to the regioselective synthesis of various novel compounds with potential biological activity, highlighting the diverse chemical applications of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride derivatives (Abass, Hassanin, Allimony, & Hassan, 2015).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLKRYTUCGXZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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